methyl 2-{[3-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}benzoate
Overview
Description
Methyl 2-{[3-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}benzoate, also known as MDL-29951, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound belongs to the class of N-acyl benzamides and has been found to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of methyl 2-{[3-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}benzoate is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. It may also modulate the immune system and enhance the body's natural defense mechanisms.
Biochemical and Physiological Effects:
Studies have shown that methyl 2-{[3-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}benzoate can modulate the production of cytokines and chemokines, which are involved in inflammation and immune response. The compound has also been found to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death. Additionally, methyl 2-{[3-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}benzoate has been shown to inhibit the replication of certain viruses, including hepatitis C virus.
Advantages and Limitations for Lab Experiments
Methyl 2-{[3-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}benzoate has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It also exhibits a range of biological activities, making it a versatile tool for researchers. However, the compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on methyl 2-{[3-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}benzoate. One area of interest is its potential use in drug development, particularly for the treatment of inflammatory and autoimmune diseases. Further studies are also needed to fully understand the compound's mechanism of action and to identify potential targets for therapeutic intervention. Additionally, the compound's anti-viral properties may be explored for the development of new antiviral drugs.
Scientific Research Applications
Methyl 2-{[3-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}benzoate has been extensively studied for its potential use in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. The compound has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for drug development.
properties
IUPAC Name |
methyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-26-19(25)14-7-2-3-8-15(14)20-18(24)12-5-4-6-13(11-12)21-16(22)9-10-17(21)23/h2-8,11H,9-10H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMGUMUJHWLETH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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